2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine
Description
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)sulfonylpiperidin-4-yl]oxypyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c16-12-2-1-3-14(10-12)23(20,21)19-8-4-13(5-9-19)22-15-11-17-6-7-18-15/h1-3,6-7,10-11,13H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFCFLLCNOGEAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)S(=O)(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine typically involves multiple steps. One common method includes the reaction of 3-chlorophenylsulfonyl chloride with piperidine to form the intermediate 1-((3-chlorophenyl)sulfonyl)piperidine. This intermediate is then reacted with pyrazine-2-ol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring or the chlorophenyl group, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of advanced materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Substituent Bulk and Yield : Bulky substituents (e.g., tert-butyl in compound 12) correlate with higher yields (75%) compared to smaller groups (e.g., propyl in compound 9: 20%), likely due to improved steric stabilization during synthesis .
- Biological Relevance: Pyrazole-sulfonamide derivatives (e.g., compound 8) are explored in structure-activity relationship (SAR) studies for non-opioid analgesic activity, whereas the 3-chlorophenyl variant may target different pathways due to its distinct electronic profile .
Pharmacokinetic and Physicochemical Properties
- Stability : Sulfonamide linkages generally confer resistance to enzymatic hydrolysis, but the pyrazine ether bond may introduce metabolic vulnerabilities absent in carbamate or amide-linked analogues .
Biological Activity
The compound 2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 352.8 g/mol. The structure includes a piperidine ring, a sulfonyl group, and a chlorophenyl substituent, which contribute to its unique chemical properties and biological interactions.
Structural Representation
| Component | Structure |
|---|---|
| Molecular Formula | C₁₆H₁₇ClN₂O₃S |
| Molecular Weight | 352.8 g/mol |
| Key Functional Groups | Piperidine, Sulfonyl, Chlorophenyl |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. This compound's structure allows it to interact with cell membranes and other biological macromolecules, influencing various cellular pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds, indicating that derivatives with similar structures exhibit significant activity against various pathogens. For instance, compounds featuring the piperidine moiety have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of piperidine derivatives, compound 7b demonstrated a minimum inhibitory concentration (MIC) ranging from 0.22 to 0.25 μg/mL against several bacterial strains, highlighting the potential of structurally similar compounds for therapeutic applications .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE), an important target in the treatment of neurodegenerative diseases.
Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| This compound | AChE | 2.14 ± 0.003 |
This data suggests that the compound could be developed further for therapeutic purposes targeting neurodegenerative conditions.
Synthesis of the Compound
The synthesis of this compound involves multiple steps:
- Preparation of Piperidine Intermediate : Cyclization reactions are utilized to form the piperidine ring.
- Introduction of Sulfonyl Group : The piperidine intermediate undergoes sulfonylation using chlorosulfonic acid or sulfonyl chlorides.
- Coupling with Pyrazine : Finally, the sulfonylated piperidine is coupled with pyrazine under conditions that promote ether bond formation.
Synthetic Route Overview
| Step | Reaction Type | Reagents |
|---|---|---|
| 1 | Cyclization | Appropriate precursors for piperidine |
| 2 | Sulfonylation | Chlorosulfonic acid or sulfonyl chlorides |
| 3 | Coupling | Pyrazine derivative |
Q & A
Q. Methodological Answer :
- Spectroscopic Analysis :
- -NMR detects proton environments (e.g., piperidine CH groups at δ 2.5–3.5 ppm, pyrazine aromatic protons at δ 8.5–9.0 ppm) .
- -NMR identifies carbons (e.g., sulfonyl-linked carbons at ~110–120 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated vs. observed m/z for ) .
- X-ray Crystallography : Optional for absolute configuration verification, though limited by crystal growth challenges .
Basic: What safety protocols are recommended for handling this compound?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine particles .
- First Aid :
- Storage : Keep in a cool, dry place (< -20°C for long-term stability) .
Advanced: How does computational modeling aid in predicting the electronic properties of this compound?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Models HOMO-LUMO gaps to predict reactivity. Pyrazine’s π-system and sulfonyl group electron-withdrawing effects reduce the LUMO energy, enhancing electrophilicity .
- Molecular Dynamics (MD) : Simulates vibrational modes (e.g., pyrazine ring breathing at ~600 cm) and electronic transitions (e.g., S→S excitation) .
- Benchmarking : Compare calculated UV-Vis spectra (TD-DFT) with experimental data to validate models .
Advanced: What catalytic or electrocatalytic applications are feasible for this compound?
Q. Methodological Answer :
- Heterogeneous Catalysis : The pyrazine moiety can conjugate with graphite to form stable catalysts. For example, graphite-conjugated pyrazines (GCPs) show tunable oxygen reduction reaction (ORR) activity in alkaline media .
- Structure-Activity Tuning : Electron-withdrawing substituents (e.g., sulfonyl groups) enhance electrophilicity, improving catalytic rates by ~70-fold in ORR .
- Characterization : Use X-ray absorption spectroscopy (XAS) to monitor active-site electronic states during catalysis .
Advanced: How should researchers address contradictions in spectral or reactivity data across studies?
Q. Methodological Answer :
- Source Analysis : Verify solvent effects (e.g., DMSO vs. CDCl shifting NMR peaks) and purity (HPLC > 95%) .
- Experimental Reproducibility :
- Standardize reaction conditions (e.g., temperature, catalyst loading) .
- Cross-validate computational models (e.g., EOM-CCSD(T) vs. CASPT2 for excitation energies) .
- Data Reconciliation : Compare with structurally analogous compounds (e.g., pyrazine vs. pyrimidine derivatives) to identify substituent-specific trends .
Advanced: What strategies optimize the compound’s solubility and bioavailability for pharmacological studies?
Q. Methodological Answer :
- Solubility Enhancement :
- Bioavailability Prediction :
Advanced: How does the sulfonyl-piperidine-pyrazine scaffold influence intermolecular interactions?
Q. Methodological Answer :
- Crystal Packing : Sulfonyl groups form hydrogen bonds with pyrazine N-atoms, stabilizing supramolecular assemblies .
- Coordination Chemistry : The pyrazine N-atoms act as Lewis bases, binding to transition metals (e.g., Cu) for MOF synthesis .
- π-Stacking : Pyrazine’s aromatic system interacts with phenyl rings in adjacent molecules, affecting aggregation in solid-state NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
